molecular formula C11H15NO B1339464 3-Hydroxyadamantane-1-carbonitrile CAS No. 59223-70-0

3-Hydroxyadamantane-1-carbonitrile

Cat. No. B1339464
CAS RN: 59223-70-0
M. Wt: 177.24 g/mol
InChI Key: ZIYYHYDFGKXORA-UHFFFAOYSA-N
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Description

3-Hydroxyadamantane-1-carbonitrile is a chemical compound with the CAS Number: 59223-70-0 and Linear Formula: C11H15NO . It has a molecular weight of 177.25 .


Molecular Structure Analysis

The InChI code for 3-Hydroxyadamantane-1-carbonitrile is 1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Hydroxyadamantane-1-carbonitrile has a molecular weight of 177.25 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Adamantane derivatives, such as 3-Hydroxyadamantane-1-carbonitrile, have diverse applications in medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties .
    • Methods of Application : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
    • Results : The specific outcomes of these applications can vary widely depending on the specific research context and the particular adamantane derivative being used .
  • Catalyst Development

    • Application : Adamantane derivatives are also used in catalyst development .
    • Methods of Application : The specific methods of application can vary depending on the specific type of catalyst being developed .
    • Results : The results of these applications can include the development of more efficient and effective catalysts .
  • Nanomaterials

    • Application : Adamantane derivatives are used in the development of nanomaterials .
    • Methods of Application : The specific methods of application can vary depending on the specific type of nanomaterial being developed .
    • Results : The results of these applications can include the development of new types of nanomaterials with unique properties .
  • Pharmaceutical Testing

    • Application : 3-Hydroxyadamantane-1-carbonitrile is used as a reference standard in pharmaceutical testing .
    • Methods of Application : The compound is used to validate the performance of analytical methods and ensure the accuracy of test results .
    • Results : The use of this compound in pharmaceutical testing helps to ensure the quality and safety of pharmaceutical products .
  • Synthesis of Diamondoids

    • Application : 3-Hydroxyadamantane-1-carbonitrile is used in the synthesis of diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice .
    • Methods of Application : The synthesis of diamondoids is achieved by amide formation and reduction to the corresponding amine .
    • Results : The synthesized diamondoids can be used in various applications, including nanotechnology and materials science .
  • Nanodiamonds Synthesis
    • Application : 3-Hydroxyadamantane-1-carbonitrile is used in the synthesis of nanodiamonds .
    • Methods of Application : The compound is used in the formation of amides and reduction to the corresponding amine under Schotten–Baumann conditions and reduction with BH3·THF .
    • Results : The synthesized nanodiamonds can be used in various applications, including nanotechnology and materials science .

Safety And Hazards

The safety information available indicates that 3-Hydroxyadamantane-1-carbonitrile may be an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-hydroxyadamantane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYYHYDFGKXORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577871
Record name 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyadamantane-1-carbonitrile

CAS RN

59223-70-0
Record name 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
A general and practical synthetic protocol for the direct transformation of unreactive C(sp 3 )–H bonds to C(sp 3 )–CN bonds has been developed. The homolytic cleavage of the C–H …

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